molecular formula C18H21FN4O2 B4064975 4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide

4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide

Cat. No. B4064975
M. Wt: 344.4 g/mol
InChI Key: JJSHQRQGFAITEE-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide is 344.16485409 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are of interest due to their potential as building blocks in medicinal chemistry. The synthesis of new 3-amino-4-fluoropyrazoles, for example, involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This method provides access to fluorinated pyrazoles bearing additional functional groups that allow for further functionalization (Surmont et al., 2011).

Development of Fluorine-18-labeled Compounds

Fluorine-18-labeled derivatives of WAY 100635, a compound structurally related to the specified chemical, have been synthesized for potential applications in medical imaging. These compounds, including various fluorinated benzamide derivatives, were evaluated for their biological properties in rats and compared with those of [11C]carbonyl WAY 100635. Such studies suggest potential applications in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Antiviral and Antimicrobial Activities

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiviral activities, particularly against bird flu influenza (H5N1), highlighting their potential as antiviral agents. The synthesis of these compounds involves the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation with alkyl halides and reaction with hydrazine (Hebishy et al., 2020). Additionally, novel tetracyclic pyridone carboxylic acids, acting as antibacterial agents and DNA gyrase inhibitors, have been synthesized, replacing oxygen atoms at specific positions with imino groups or a sulfur atom (Jinbo et al., 1993).

Antitumor Activities

Benzamide derivatives have been investigated for their ability to inhibit histone deacetylase (HDA), demonstrating marked in vivo antitumor activity against human tumors. MS-27-275, one of the most active benzamide derivatives, was found to inhibit HDA, induce hyperacetylation of nuclear histones, and exhibit significant antitumor efficacy in vivo (Saito et al., 1999).

properties

IUPAC Name

4-fluoro-N-[3-[methyl(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-23(11-16-14-3-2-4-15(14)21-22-16)17(24)9-10-20-18(25)12-5-7-13(19)8-6-12/h5-8H,2-4,9-11H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHQRQGFAITEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC2=C1CCC2)C(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide
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4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide
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4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide
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4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide
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4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide
Reactant of Route 6
4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.